Cas no 133073-68-4 (Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)

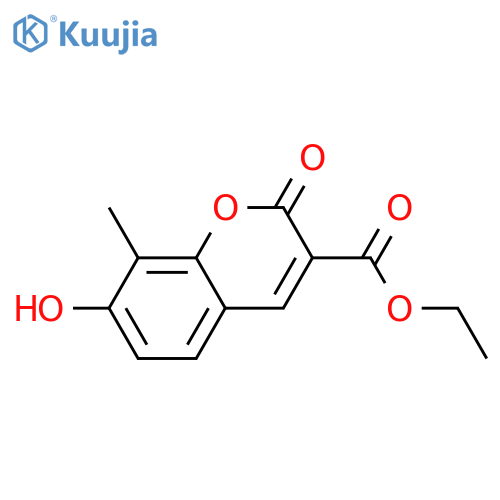

133073-68-4 structure

商品名:Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

- ethyl 7-hydroxy-8-methyl-2-oxochromene-3-carboxylate

- TQR1125

- SCHEMBL6110320

- Ethyl7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

- 133073-68-4

-

- インチ: InChI=1S/C13H12O5/c1-3-17-12(15)9-6-8-4-5-10(14)7(2)11(8)18-13(9)16/h4-6,14H,3H2,1-2H3

- InChIKey: XYLWTCQCQJEWJL-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC2=CC=C(C(=C2OC1=O)C)O

計算された属性

- せいみつぶんしりょう: 248.06847348g/mol

- どういたいしつりょう: 248.06847348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 72.8Ų

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449042381-1g |

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |

133073-68-4 | 95% | 1g |

577.50 USD | 2021-06-11 | |

| Chemenu | CM162443-1g |

ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |

133073-68-4 | 95% | 1g |

$609 | 2021-06-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1806525-1g |

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |

133073-68-4 | 98% | 1g |

¥5460.00 | 2024-08-09 | |

| Chemenu | CM162443-1g |

ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate |

133073-68-4 | 95% | 1g |

$572 | 2024-08-02 |

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

133073-68-4 (Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate) 関連製品

- 36044-49-2(Methyl 2H-chromene-3-carboxylate)

- 22649-28-1(2H-Chromene-3-carboxylic acid)

- 10242-13-4(2H-1-Benzopyran-3-carboxylicacid, 6-methyl-2-oxo-)

- 779-27-1(7-Hydroxycoumarin-3-carboxylic acid)

- 1846-76-0(Ethyl 3-coumarincarboxylate)

- 6093-71-6(YZ9)

- 531-81-7(Coumarin-3-carboxylic acid)

- 20300-59-8(7-Methoxycoumarin-3-carboxylic acid)

- 2445-82-1(2H-1-Benzopyran-2-one,3-methyl-)

- 57543-58-5(Ethyl 2H-chromene-3-carboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量